Avanafil dibesylate

Description

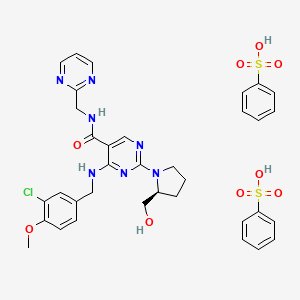

Structure

3D Structure of Parent

Properties

CAS No. |

330784-48-0 |

|---|---|

Molecular Formula |

C35H38ClN7O9S2 |

Molecular Weight |

800.3 g/mol |

IUPAC Name |

benzenesulfonic acid;4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3.2C6H6O3S/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32;2*7-10(8,9)6-4-2-1-3-5-6/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30);2*1-5H,(H,7,8,9)/t16-;;/m0../s1 |

InChI Key |

DTNQLMYRSLBWLF-SQKCAUCHSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avanafil dibesylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Avanafil Dibesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for the treatment of erectile dysfunction.[1] Its rapid onset of action and favorable side-effect profile distinguish it from other drugs in its class.[2] This technical guide provides a comprehensive overview of the synthesis of Avanafil and a proposed methodology for the preparation of its dibesylate salt. Furthermore, it details the extensive characterization of Avanafil through various analytical techniques and outlines the established protocols for these methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of Avanafil and its derivatives.

Synthesis of Avanafil

The synthesis of Avanafil can be accomplished through several reported routes. A common and effective method involves a multi-step process starting from readily available precursors.

Synthetic Workflow

The synthesis commences with the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid with (3-chloro-4-methoxyphenyl)methanamine to yield an intermediate, which is subsequently oxidized. The resulting sulfonyl intermediate then undergoes nucleophilic substitution with (S)-pyrrolidin-2-ylmethanol. The final step involves an amidation reaction to furnish Avanafil.

Experimental Protocol for Avanafil Synthesis

A detailed experimental protocol for the synthesis of Avanafil, adapted from published literature, is provided below.

Step 1: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable organic solvent such as dichloromethane, (3-chloro-4-methoxyphenyl)methanamine and a base like triethylamine are added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified.

Step 2: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

The product from Step 1 is dissolved in a chlorinated solvent, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the sulfone intermediate.

Step 3: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate

The sulfone intermediate is reacted with (S)-pyrrolidin-2-ylmethanol in a suitable solvent. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the product is isolated and purified.

Step 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

The ester from the previous step is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is heated to facilitate the hydrolysis. After completion, the reaction is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Synthesis of Avanafil

The carboxylic acid intermediate is coupled with 2-(aminomethyl)pyrimidine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBT) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature until completion. The final product, Avanafil, is then isolated and purified by recrystallization or chromatography.

Proposed Synthesis of Avanafil Dibesylate

Proposed Synthetic Protocol

Avanafil free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol. To this solution, two molar equivalents of benzenesulfonic acid, dissolved in the same solvent, are added dropwise with stirring. The salt is expected to precipitate out of the solution. The mixture may be stirred for a period at room temperature or gently heated to ensure complete reaction. The resulting solid, this compound, is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Characterization of Avanafil

A comprehensive characterization of Avanafil is crucial for confirming its identity, purity, and quality. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of Avanafil and for the quantitative analysis of the drug in pharmaceutical formulations.[3][4]

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

| Column | Inertsil ODS C18 (4.6×250mm, 5µm) | Cosmosil C18 (150 x 4.6mm, 5µm) | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[2] |

| Mobile Phase | Methanol: 0.1% OPA (75:25 v/v)[3] | Methanol: Water (65:35 v/v)[4] | A: 20 mM ammonium formate (pH 5.0); B: Acetonitrile[2] |

| Flow Rate | 1 mL/min[3] | 0.7 mL/min[4] | 0.3 mL/min[2] |

| Detection (UV) | 246 nm[3] | 246 nm[4] | 239 nm[2] |

| Retention Time | 3.14 min[3] | Not specified | 5.44 min[2] |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Avanafil and to elucidate the structure of its metabolites and degradation products.[4]

| Technique | Ionization Mode | Mass Analyzer | Key Findings |

| LC-MS/MS | Electrospray Ionization (ESI+) | Triple Quadrupole | Molecular ion peak [M+H]⁺ at m/z 484.2.[5] |

| High-Resolution MS | ESI+ | Time-of-Flight (TOF) or Orbitrap | Provides accurate mass measurement for elemental composition confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Avanafil and its related substances.

| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) |

| ¹H NMR | DMSO-d₆ | Signals corresponding to aromatic protons, methylene groups, and the pyrrolidine ring protons are observed.[2] |

| ¹³C NMR | DMSO-d₆ | Resonances for all 23 carbon atoms are identified, confirming the carbon skeleton of the molecule.[2] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆ClN₇O₃ | [4] |

| Molecular Weight | 483.95 g/mol | [4] |

| Melting Point | 159-160 °C (for an impurity, not Avanafil itself) | [2] |

| Solubility | Practically insoluble in water, soluble in 0.1 M HCl.[4] | [4] |

| pKa (Strongest Basic) | 5.55 |

Mechanism of Action: PDE5 Inhibition

Avanafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.

Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the penis. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Avanafil, a key pharmaceutical agent for the treatment of erectile dysfunction. While a specific protocol for the synthesis of this compound is not publicly documented, a proposed method based on established chemical principles has been presented. The comprehensive analytical data and experimental protocols for Avanafil serve as a robust foundation for researchers and drug development professionals. Further investigation into the synthesis and characterization of its various salt forms, including the dibesylate, is warranted to fully explore their physicochemical and pharmacokinetic properties.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Avanafil dibesylate structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of Avanafil

Introduction

Avanafil is a second-generation, highly selective, and potent oral inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction (ED). Approved by the FDA in 2012, its molecular structure and pharmacological profile were engineered for a rapid onset of action and an improved side-effect profile compared to first-generation PDE5 inhibitors. This guide provides a detailed examination of the structure-activity relationships (SAR) of Avanafil, its mechanism of action, selectivity profile, and the experimental methodologies used in its characterization, intended for researchers and professionals in drug development.

Mechanism of Action

The therapeutic effect of Avanafil is rooted in its inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. In the physiological process of penile erection, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.

The PDE5 enzyme is responsible for the degradation of cGMP, terminating its action. Avanafil competitively binds to the catalytic site of PDE5, preventing this degradation. The resulting sustained high levels of cGMP prolong smooth muscle relaxation and enhance the erectile response to sexual stimulation. It is critical to note that Avanafil is not an initiator of erection; it requires the initial release of nitric oxide from sexual stimulation to be effective.

Structure-Activity Relationship and Selectivity

The efficacy and safety profile of a PDE5 inhibitor is largely defined by its potency against PDE5 and its selectivity over other PDE isozymes. Avanafil's chemical structure, a diaminopyrimidine-derived carboxamide, was optimized to achieve high potency and superior selectivity, particularly against PDE6 and PDE11, which are associated with vision disturbances and myalgia, respectively.

The key structural features required for effective binding to the PDE5 catalytic site include a guanine-like base, a ribose-like system, and a phosphate diester-like bond. In Avanafil, the pyrimidine core mimics the guanine base of cGMP. Modifications at the 4-position of the pyrimidine ring, specifically the introduction of a 3-chloro-4-methoxybenzylamino group, were found to be critical for its high potency and selectivity.

Quantitative Potency and Selectivity Data

Avanafil demonstrates strong competitive inhibition of PDE5 with a half-maximal inhibitory concentration (IC50) of 5.2 nM. Its selectivity is a key differentiator from other PDE5 inhibitors.

Table 1: Avanafil IC50 and Selectivity Against PDE Isozymes

| PDE Isozyme | Avanafil IC50 (nM) | Selectivity Fold (vs. PDE5) | Associated Tissue/Function |

|---|---|---|---|

| PDE5 | 5.2 | 1 | Corpus Cavernosum, Vascular Smooth Muscle |

| PDE6 | 630 | ~121 | Retina (Phototransduction) |

| PDE1 | >50,000 | >10,000 | Heart, Brain (Ca2+/Calmodulin dependent) |

| PDE11 | >100,000 | >19,000 | Skeletal Muscle, Testis, Prostate |

Data compiled from multiple sources.

This high selectivity is believed to contribute to a lower incidence of certain side effects. For instance, the high selectivity against PDE6 minimizes the risk of visual disturbances sometimes seen with less selective inhibitors.

Table 2: Comparative Selectivity of PDE5 Inhibitors

| Inhibitor | PDE5/PDE6 Selectivity Fold | PDE5/PDE1 Selectivity Fold | PDE5/PDE11 Selectivity Fold |

|---|---|---|---|

| Avanafil | ~121 | >10,000 | >19,000 |

| Sildenafil | ~16 | ~380 | ~103 |

| Vardenafil | ~21 | ~1,000 | ~186 |

| Tadalafil | High | High | ~25 |

Data represents the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). Compiled from multiple sources.

Metabolism

Avanafil is metabolized primarily by the hepatic enzyme CYP3A4, and to a lesser extent by CYP2C9. This process yields two major metabolites, M4 and M16.

-

M4 (desmethyl avanafil): Circulates at approximately 23% of the parent compound's concentration and exhibits about 18% of its in vitro inhibitory potency for PDE5.

-

M16 (carboxylic acid metabolite): Circulates at about 29% of the parent compound's concentration and is pharmacologically inactive against PDE5.

Experimental Protocols

The determination of a compound's inhibitory activity against PDE5 is a critical step in SAR studies. The Fluorescence Polarization (FP) assay is a common, high-throughput method used for this purpose.

Protocol: Fluorescence Polarization (FP) Assay for PDE5 Inhibition

1. Principle: This homogeneous assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). Large molecules in solution, like the intact FAM-cGMP substrate, rotate slowly and have a high polarization value. When PDE5 hydrolyzes the substrate to FAM-GMP, the smaller product tumbles more rapidly, resulting in a lower polarization value. An inhibitor prevents this hydrolysis, thus maintaining a high polarization signal.

2. Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled substrate (e.g., FAM-cGMP)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Test compounds (e.g., Avanafil analogs) dissolved in DMSO

-

Positive control inhibitor (e.g., Avanafil, Sildenafil)

-

384-well black microplates

-

Microplate reader capable of fluorescence polarization measurements

3. Methodology:

-

Reagent Preparation: Prepare serial dilutions of test compounds and controls in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.

-

Assay Setup: To each well of the microplate, add:

-

5 µL of diluted test compound or control.

-

10 µL of diluted PDE5 enzyme solution.

-

-

Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 5 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The duration may be optimized to ensure the reaction is in the linear range.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Structural Determinants of Selectivity

The high selectivity of Avanafil can be attributed to specific interactions between its chemical moieties and the PDE5 enzyme's active site, which differ subtly from the active sites of other PDE isozymes.

Conclusion

Avanafil's development is a prime example of successful rational drug design, where targeted chemical modifications led to a pharmacological profile with significant advantages. Its structure-activity relationship is characterized by a potent pyrimidine-5-carboxamide core, with key substituents driving its remarkable selectivity against PDE isozymes like PDE6 and PDE11. This high selectivity translates into a favorable clinical safety profile, particularly a reduced risk of visual

In vitro potency and selectivity of Avanafil dibesylate

An In-depth Technical Guide on the In Vitro Potency and Selectivity of Avanafil Dibesylate

Avanafil is a second-generation, orally active inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction.[1][2][3] Its mechanism of action involves the selective inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2][4] This inhibition enhances the cGMP-mediated signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[2][4] A key characteristic of Avanafil is its high selectivity for the PDE5 isoenzyme, which contributes to its favorable safety profile and rapid onset of action compared to first-generation PDE5 inhibitors.[5][6][7]

Data Presentation: Potency and Selectivity

The in vitro potency of Avanafil is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity. Avanafil is a potent inhibitor of PDE5 with a reported IC50 of 5.2 nM.[1][2][8][9] Its selectivity is quantified by comparing its potency against PDE5 to its potency against other PDE isoenzymes. Higher selectivity ratios indicate a lower likelihood of off-target effects.

Comparative Inhibitory Potency (IC50)

The following table summarizes the in vitro IC50 values of Avanafil and other PDE5 inhibitors against various clinically relevant PDE isoenzymes.

| Compound | PDE5 (nM) | PDE1 (nM) | PDE6 (nM) | PDE11 (nM) |

| Avanafil | 5.2 | >50,000 | 630 | >100,000 |

| Sildenafil | 1.6 | 600 | 26 | 7,800 |

| Vardenafil | 0.1 | 100 | 2.1 | 595 |

| Tadalafil | 4.0 | >40,000 | 2,200 | 100 |

Data compiled from multiple preclinical studies.[3][8]

Comparative Selectivity Profile

The selectivity of Avanafil for PDE5 over other isoenzymes is a critical attribute, potentially reducing side effects associated with the inhibition of other PDEs, such as visual disturbances (PDE6) or myalgia (PDE11).[6][10]

| Compound | Selectivity for PDE1 (vs. PDE5) | Selectivity for PDE6 (vs. PDE5) | Selectivity for PDE11 (vs. PDE5) |

| Avanafil | >10,000-fold | 121-fold | >19,000-fold |

| Sildenafil | 375-fold | 16-fold | 4,875-fold |

| Vardenafil | 1,000-fold | 21-fold | 5,950-fold |

| Tadalafil | >10,000-fold | 550-fold | 25-fold |

Selectivity is calculated as the ratio of IC50 for the specific PDE isoenzyme to the IC50 for PDE5.[3][9] Avanafil demonstrates a highly favorable selectivity profile, with significantly greater selectivity against PDE1 and PDE6 compared to sildenafil and vardenafil, and superior selectivity against PDE11 compared to tadalafil.[8][9][11]

Signaling Pathway and Mechanism of Action

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[4] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[4] Avanafil, by competitively inhibiting PDE5, prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][4]

Experimental Protocols

The determination of in vitro potency and selectivity of PDE inhibitors like Avanafil involves standardized enzymatic assays.

Phosphodiesterase (PDE) Inhibition Assay

The inhibitory activity of Avanafil against various PDE isozymes is typically measured using a multi-step biochemical assay.

1. Enzyme and Substrate Preparation:

-

Recombinant human PDE enzymes (e.g., PDE1, PDE5, PDE6, PDE11) are purified.

-

The substrate, [³H]-cGMP (for cGMP-specific PDEs like PDE5) or [³H]-cAMP (for cAMP-specific PDEs), is prepared in an appropriate assay buffer.

2. Incubation:

-

The reaction is initiated by mixing the PDE enzyme, the radiolabeled substrate, and varying concentrations of the test inhibitor (e.g., this compound) in a multi-well plate.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic reaction.

3. Reaction Termination and Separation:

-

The enzymatic reaction is stopped, often by adding a slurry of snake venom nucleotidase or a specific resin (e.g., anion exchange resin).

-

This step serves to convert the product of the PDE reaction ([³H]-GMP or [³H]-AMP) into a form ([³H]-guanosine or [³H]-adenosine) that can be separated from the unreacted substrate.

4. Measurement and Analysis:

-

The amount of radiolabeled product is quantified using scintillation counting.

-

The percentage of inhibition at each drug concentration is calculated relative to a control sample with no inhibitor.

-

The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

In vitro studies demonstrate that Avanafil is a potent and highly selective inhibitor of PDE5.[1][8][9] Its unique selectivity profile, particularly its high selectivity against PDE6 and PDE11, distinguishes it from other PDE5 inhibitors and is consistent with a lower reported incidence of certain side effects like visual disturbances and myalgia.[5][6][10] The robust methodologies used to characterize its inhibitory activity provide a clear understanding of its pharmacological basis, reinforcing its role as a targeted therapy for erectile dysfunction.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. dovepress.com [dovepress.com]

- 7. scispace.com [scispace.com]

- 8. auajournals.org [auajournals.org]

- 9. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetic and Pharmacodynamic Profile of Avanafil Dibesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Its molecular structure and mechanism of action are designed to offer a rapid onset of action and a favorable side-effect profile compared to other drugs in its class. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of avanafil dibesylate, compiling key data from preclinical and clinical studies.

Pharmacodynamic Properties

Mechanism of Action

Avanafil is a potent and competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5).[1] Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. Avanafil enhances this process by preventing the degradation of cGMP by PDE5, thereby prolonging the erectile response in the presence of sexual stimulation.[2]

Selectivity Profile

A key characteristic of avanafil is its high selectivity for PDE5 over other phosphodiesterase isoenzymes. This selectivity is crucial for minimizing potential side effects associated with the inhibition of other PDEs. For instance, inhibition of PDE6, found in the retina, is linked to visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia.[1][2]

| Phosphodiesterase Isoenzyme | Avanafil IC50 (nM) | Selectivity Ratio (PDE5 IC50 / PDE Isoenzyme IC50) |

| PDE5 | 5.2 | 1 |

| PDE6 | >630 | >120 |

| PDE1 | >50,000 | >10,000 |

| PDE11 | >100,000 | >19,000 |

| Data compiled from multiple sources.[1][2][3] |

Pharmacokinetic Properties

Avanafil is characterized by its rapid absorption and moderate elimination half-life.

Absorption

Following oral administration, avanafil is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring within 30 to 45 minutes in a fasted state. The administration of a high-fat meal can delay the Tmax by approximately 1.12 to 1.25 hours and reduce the maximum plasma concentration (Cmax) by about 39%, although the overall exposure (AUC) is not significantly affected.

Distribution

Avanafil is extensively bound to plasma proteins (approximately 99%), primarily to albumin. The apparent volume of distribution ranges from 47 to 83 L, indicating distribution into tissues.

Metabolism

Avanafil is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and, to a lesser extent, by CYP2C isoforms. Two major metabolites have been identified: M4 (hydroxy avanafil) and M16 (desalkyl avanafil). The M4 metabolite is active, with a PDE5 inhibitory potency approximately 18% that of the parent compound, and it accounts for about 4% of the overall pharmacological activity.[1] The M16 metabolite is considered inactive.[2]

Excretion

Avanafil and its metabolites are eliminated predominantly in the feces (approximately 62%) and to a lesser extent in the urine (approximately 21%). The terminal elimination half-life of avanafil ranges from approximately 5 to 17 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of avanafil from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Avanafil in Healthy Male Volunteers (Fasting State)

| Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) |

| 50 mg | 0.5 - 0.75 | ~593 | ~1457 | 5.36 - 10.66 |

| 100 mg | 0.5 - 0.75 | ~1181 | ~3134 | 5.36 - 10.66 |

| 200 mg | 0.5 - 0.75 | ~2264 | ~6453 | 5.36 - 10.66 |

| Data are presented as mean or range and compiled from multiple sources.[4][5][6] |

Table 2: Pharmacokinetic Parameters of Avanafil and its Major Metabolites

| Analyte | Relative Plasma Concentration to Avanafil | Protein Binding (%) |

| Avanafil | 100% | ~99% |

| M4 Metabolite | ~23% | ~97% |

| M16 Metabolite | ~29% | ~81% |

| Data compiled from multiple sources.[1] |

Experimental Protocols

Pharmacokinetic Study Protocol

A typical pharmacokinetic study for avanafil involves a randomized, double-blind, placebo-controlled, crossover or parallel-group design in healthy male volunteers.[4]

-

Subject Recruitment and Screening: Healthy male subjects within a specified age and BMI range are recruited. Exclusion criteria include any clinically significant medical conditions, use of concomitant medications that could interfere with the study drug, and a history of drug or alcohol abuse.

-

Dosing: Subjects are administered a single oral dose of avanafil (e.g., 50, 100, or 200 mg) or placebo after an overnight fast.[4]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[7]

-

Bioanalytical Method: Plasma concentrations of avanafil and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][8][9]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.[9]

In Vitro Phosphodiesterase (PDE) Inhibition Assay Protocol

The inhibitory activity of avanafil against various PDE isoenzymes is typically determined using an in vitro enzyme inhibition assay.[10]

-

Enzyme Preparation: Recombinant human PDE isoenzymes are used.

-

Assay Buffer: The assay is performed in a suitable buffer containing Tris-HCl, MgCl2, and other necessary components.

-

Inhibitor Preparation: Avanafil is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Reaction Mixture: The PDE enzyme and avanafil (or vehicle control) are pre-incubated in the assay buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically radiolabeled cGMP (e.g., [3H]cGMP).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped, often by the addition of a quenching agent.

-

Product Separation and Detection: The product of the enzymatic reaction (e.g., [3H]GMP) is separated from the unreacted substrate, and the amount of product formed is quantified, often using scintillation counting.

-

Data Analysis: The percentage of inhibition at each avanafil concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

Conclusion

This compound exhibits a pharmacokinetic and pharmacodynamic profile that is well-suited for the on-demand treatment of erectile dysfunction. Its rapid absorption, high selectivity for PDE5, and predictable metabolism contribute to its efficacy and favorable safety profile. The data and protocols presented in this guide provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. dovepress.com [dovepress.com]

- 2. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tolerability and pharmacokinetics of avanafil, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose, double-blind, randomized, placebo-controlled, dose-escalation study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Avanafil Dibesylate: A Technical Guide

1.0 Introduction

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is indicated for the treatment of erectile dysfunction (ED).[1][2] Its therapeutic effect is achieved by enhancing the pro-erectile signaling cascade mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[3][4] This document provides an in-depth technical overview of the comprehensive nonclinical safety and toxicology program conducted for Avanafil dibesylate. The program was designed to characterize the toxicological profile of the compound and establish a safe starting dose for clinical trials, adhering to international regulatory guidelines. The studies encompassed safety pharmacology, acute and chronic general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.

2.0 Mechanism of Action

The erectogenic effect of Avanafil is rooted in the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. During sexual stimulation, nitric oxide is released in the corpus cavernosum, activating the enzyme guanylate cyclase.[1][4] This enzyme increases the synthesis of cGMP, which acts as a second messenger to induce smooth muscle relaxation in the corpus cavernosum, allowing for increased blood inflow and subsequent erection.[2][4] Avanafil enhances this natural process by competitively inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[1][4] This inhibition leads to elevated and sustained levels of cGMP, thereby augmenting the erectile response in the presence of sexual stimulation.[3] Avanafil demonstrates high selectivity for PDE5 over other PDE isozymes, which is believed to contribute to its favorable safety profile, particularly with regard to visual and cardiovascular side effects associated with less selective PDE5 inhibitors.[1][5]

Caption: Mechanism of action of Avanafil in the erectile signaling pathway.

3.0 Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of Avanafil on vital physiological functions. These studies found minimal to no effects on respiratory, renal, gastrointestinal, and central nervous systems at therapeutic exposures.[6]

Key Findings:

-

Cardiovascular System (in dogs): At higher, non-clinical exposures, cardiovascular effects were observed. These included dose-dependent decreases in blood pressure and increases in heart rate, occasionally associated with a prolonged QT interval.[3] Microscopic examination revealed arteritis in a branch of the cardiac extramural coronary artery in some animals at high doses.[3]

-

Central Nervous System (CNS): Adverse CNS effects, such as hypoactivity, tremors, and ataxia, were observed only at high doses and typically after repeated administration, with exposures significantly exceeding those in humans (>127 times as unbound AUC in rats and dogs).[3][6]

Experimental Protocol: Cardiovascular Safety in Dogs Conscious, telemetered Beagle dogs were used to assess cardiovascular parameters. Animals were administered single oral doses of Avanafil via capsules. Blood pressure, heart rate, and electrocardiogram (ECG) parameters were continuously monitored pre-dose and for up to 24 hours post-dose. The study included a vehicle control group and multiple Avanafil dose groups to establish a dose-response relationship.

4.0 General Toxicology

General toxicology studies were performed in multiple species to characterize toxicity following single (acute) and repeated (subchronic and chronic) dosing.

Acute Toxicity

In single-dose oral studies, Avanafil was well-tolerated. No significant morbidity or mortality was observed at doses up to 2000 mg/kg in mice, rats, and dogs.[3]

Repeat-Dose Toxicity

Repeat-dose studies were conducted in mice and rats for up to 2 years and in dogs for up to 9 months.[3] The primary dose-limiting toxicities were related to exaggerated pharmacology and CNS effects at high exposure multiples.

| Study Type | Species | Duration | Key Findings & Target Organs | NOAEL (No-Observed-Adverse-Effect Level) |

| Subchronic | Rat (CD) | 6 months | Altered hematology (decreased RBC, increased WBC), increased reticulocytes.[3] | Systemic exposure ~1x the human exposure at MRHD.[3] |

| Chronic | Dog (Beagle) | 9 months | CNS signs (tremor, ataxia at high doses), cardiovascular effects (decreased BP, increased HR), arteritis.[3] | Systemic exposure ~3x the human exposure at MRHD for hematologic findings.[3] |

| Chronic | Mouse (CD-1) | 2 years | No carcinogenic findings.[3] | Systemic exposure ~5x the human exposure at MRHD for hematologic findings.[3] |

Experimental Protocol: 9-Month Chronic Oral Toxicity in Dogs Beagle dogs were administered Avanafil daily via oral capsules for 9 months. The study included a control group and multiple dose groups. In-life assessments included daily clinical observations, body weight, food consumption, ophthalmology, electrocardiography, and clinical pathology (hematology, clinical chemistry, urinalysis). At termination, a full necropsy was performed, organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 5. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tga.gov.au [tga.gov.au]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

An Application Note on the Development and Validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Avanafil Dibesylate Analysis

Abstract

This document provides a detailed protocol for the development and validation of a simple, accurate, and precise Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Avanafil in research and quality control settings. The methodology is based on established and validated procedures, ensuring reliability and reproducibility. The protocol adheres to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines for method validation.

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its chemical name is 4-{[(3-chloro-4-methoxyphenyl) methyl] amino}- 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]- N-(pyrimidin-2-ylmethyl) pyrimidine-5 carboxamide[1]. The development of a reliable analytical method is crucial for the quantification of Avanafil in bulk drug substances and finished pharmaceutical products, ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. This application note details a robust RP-HPLC method for Avanafil analysis.

Recommended Materials and Instrumentation

-

Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, quaternary or binary pump, autosampler, and column oven (e.g., Shimadzu LC-20AD, Waters Alliance)[2].

-

Column : A C18 stationary phase is recommended for its strong hydrophobic interaction with the non-polar Avanafil molecule[3]. Several options have been successfully used (see Table 1).

-

Chemicals & Reagents :

-

Glassware : Calibrated volumetric flasks and pipettes.

-

Filtration : 0.45 µm pore size syringe filters for sample and mobile phase filtration[2].

-

Software : Chromatography data acquisition and processing software (e.g., Empower).

Chromatographic Conditions

Several HPLC methods have been developed for Avanafil analysis. The following tables summarize the operational parameters for a recommended isocratic method and other published methods for comparison.

Table 1: Summary of Developed RP-HPLC Methods for Avanafil Analysis

| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient) |

|---|---|---|---|

| Stationary Phase (Column) | InertSustain C18 (250 x 4.6 mm, 5 µm)[1] | Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[2] | Inertsil ODS 3 (250 x 4.6 mm, 3 µm)[4] |

| Mobile Phase | Water: Acetonitrile: TFA (65:35:0.1% v/v)[1] | Methanol: 0.1% OPA (75:25 v/v)[2][5] | A: 0.1% TFA and Triethylamine in WaterB: Water: Acetonitrile (20:80 v/v)[4] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.2 mL/min[4] |

| Detection Wavelength (λmax) | 238 nm[1] | 246 nm[2][5] | 245 nm[4] |

| Column Temperature | Ambient | Ambient | 45 °C[4] |

| Injection Volume | 20 µL (Typical) | 20 µL[2] | Not Specified |

| Diluent | Water: Acetonitrile (50:50 v/v)[1] | Mobile Phase[2] | Water: Acetonitrile (50:50 v/v)[6] |

| Retention Time (approx.) | 10.77 min[1][3] | 3.14 min[2][5] | Not Specified |

Experimental Protocols

Preparation of Solutions (Based on Method 1)

-

Mobile Phase Preparation :

-

Carefully measure 650 mL of HPLC grade water, 350 mL of acetonitrile, and 1 mL of Trifluoroacetic acid (TFA).

-

Combine them in a 1000 mL volumetric flask or a suitable container.

-

Mix thoroughly and degas the solution using sonication or vacuum filtration through a 0.45 µm filter.

-

-

Diluent Preparation :

-

Mix 500 mL of HPLC grade water and 500 mL of acetonitrile in a 1000 mL flask. Mix well.

-

-

Standard Stock Solution Preparation (100 µg/mL) :

-

Working Standard Solution Preparation (50 µg/mL) :

-

Pipette 5 mL of the Standard Stock Solution (100 µg/mL) into a 10 mL volumetric flask.

-

Dilute to the mark with the diluent to obtain a final concentration of 50 µg/mL[1].

-

-

Sample Preparation (from Tablet Dosage Form) :

-

Weigh and finely powder at least 10 Avanafil tablets[2].

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Avanafil and transfer it to a 100 mL volumetric flask[1].

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug[3].

-

Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients[2]. This yields a 100 µg/mL solution.

-

Further dilute 5 mL of this filtered solution to 10 mL with the diluent to get a final concentration of 50 µg/mL[1].

-

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic process to achieve adequate separation and quantification of the analyte.

References

- 1. crsubscription.com [crsubscription.com]

- 2. jptcp.com [jptcp.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jptcp.com [jptcp.com]

- 6. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Efficacy of Avanafil Dibesylate

Introduction

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is approved for the treatment of erectile dysfunction (ED).[1][3] The primary mechanism of action for Avanafil is the inhibition of the cGMP-specific PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3] During sexual stimulation, nitric oxide (NO) is released, activating guanylate cyclase to produce cGMP.[3] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[1][3] By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response in the presence of sexual stimulation.[3]

In vitro assays are crucial for determining the potency, selectivity, and mechanism of action of PDE5 inhibitors like Avanafil. These assays provide quantitative data on enzyme inhibition and cellular responses, which are fundamental for drug development and characterization. This document outlines the key in vitro assays and detailed protocols for evaluating the efficacy of Avanafil dibesylate.

Mechanism of Action: The NO/cGMP Signaling Pathway

Avanafil exerts its effect by intervening in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Sexual stimulation triggers the release of NO, which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of the corpus cavernosum smooth muscle, increasing blood flow. PDE5 rapidly hydrolyzes cGMP to 5'-GMP, terminating the signal. Avanafil selectively inhibits PDE5, leading to elevated cGMP levels and enhanced smooth muscle relaxation.[1][3]

References

Animal Models for Preclinical Assessment of Avanafil Dibesylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, is approved for the treatment of erectile dysfunction (ED).[1][2] Its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[3] Preclinical animal models are indispensable for elucidating the pharmacological profile of Avanafil, including its efficacy, safety, and potential therapeutic applications beyond ED. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the effects of Avanafil dibesylate.

I. Erectile Dysfunction Models

Animal models of erectile dysfunction are crucial for evaluating the pro-erectile effects of Avanafil. The most common and well-validated models involve the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in rats.

Application Notes:

The rat model of pelvic neurovascular injury is a robust system to assess the efficacy of Avanafil in a condition that mimics post-prostatectomy erectile dysfunction.[4] This model allows for the direct measurement of physiological erectile response and the investigation of underlying mechanisms such as nerve regeneration and tissue restoration.[4]

Experimental Protocol: Measurement of Intracavernosal Pressure (ICP) in a Rat Model of Erectile Dysfunction

This protocol is adapted from established methods for evaluating erectile function in rodents.[1][5][6]

1. Animal Preparation:

- Adult male Sprague-Dawley rats (300-450 g) are used for this procedure.[7][8]

- Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (45-60 mg/kg).[1][7] Place the animal on a homeothermic blanket to maintain body temperature.[7]

2. Surgical Procedure:

- Make a midline abdominal incision to expose the bladder and prostate.

- Identify the major pelvic ganglion (MPG) located posterolaterally to the prostate.[3][8]

- Isolate the cavernous nerve, a large fiber originating from the MPG and coursing along the urethra.[8]

- For the neurovascular injury model, the cavernous nerves can be crushed or transected.[4]

3. Intracavernosal Pressure (ICP) Measurement:

- Insert a 24-gauge needle connected to a pressure transducer into the crus of the corpus cavernosum to continuously monitor ICP.[1][5]

- To measure systemic blood pressure, cannulate the carotid artery with a separate catheter connected to a pressure transducer.[1] This allows for the normalization of ICP to mean arterial pressure (MAP).

4. Cavernous Nerve Stimulation:

- Place a bipolar platinum wire electrode around the isolated cavernous nerve.[8]

- Apply electrical stimulation using a square wave stimulator with the following parameters: 1-5 volts, frequency of 12-24 Hz, and a pulse duration of 5 milliseconds for 60 seconds.[3][8]

- Record the maximal ICP and the total ICP (area under the curve) during nerve stimulation.

5. Avanafil Administration:

- This compound can be administered intravenously or intraduodenally at various doses to assess its effect on the ICP response to nerve stimulation.[9]

Quantitative Data Summary:

| Animal Model | Treatment Group | N | Administration Route | Dose | Key Finding | Reference |

| Anesthetized Dogs | Avanafil | - | Intravenous (i.v.) | 37.5 µg/kg | 200% effective dose on tumescence | [9] |

| Anesthetized Dogs | Sildenafil | - | Intravenous (i.v.) | 34.6 µg/kg | 200% effective dose on tumescence | [9] |

| Anesthetized Dogs | Avanafil | - | Intraduodenal (i.d.) | - | Potentiated penile tumescence by 415% | [9] |

| Anesthetized Dogs | Sildenafil | - | Intraduodenal (i.d.) | - | Potentiated penile tumescence by 358% | [9] |

| Type 2 Diabetic Rats | Avanafil | - | Intracavernosal | - | Partially restored diminished erectile responses | [9] |

II. Cardiovascular and Hemodynamic Models

The systemic vascular effects of PDE5 inhibitors are a critical aspect of their safety profile. Anesthetized dog models are frequently used to evaluate the hemodynamic effects of drugs like Avanafil.

Application Notes:

These models are essential for assessing the impact of Avanafil on blood pressure, heart rate, and vascular resistance in various arterial beds.[10] They are particularly important for comparing the cardiovascular safety profile of Avanafil with other PDE5 inhibitors.

Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs

This protocol outlines the procedure for measuring key hemodynamic parameters in dogs.[2][9]

1. Animal Preparation:

- Healthy adult mixed-breed dogs of either sex are suitable for this study.[2]

- Anesthetize the dogs with an appropriate agent (e.g., isoflurane) and maintain mechanical ventilation.[2]

2. Instrumentation and Monitoring:

- Place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

- For more detailed hemodynamic assessment, a pulmonary artery catheter can be placed to measure cardiac output, pulmonary arterial pressure, and other parameters.[11]

- Record standard physiological parameters including ECG, heart rate, and body temperature.[12]

3. Avanafil Administration:

- Administer this compound intravenously or intraduodenally at various doses.[10]

4. Data Collection:

- Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate, and pulmonary arterial pressure.

- Calculate systemic vascular resistance and the resistance in specific vascular beds (e.g., common carotid and vertebral arteries).[10]

Quantitative Data Summary:

| Animal Model | Treatment | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Total Peripheral Resistance | Effect on Pulmonary Arterial Pressure | Reference |

| Anesthetized Dogs | Avanafil | Intravenous | 1-300 µg/kg/min | Significant Decrease | Significant Decrease | Significant Decrease | [10] |

| Anesthetized Dogs | Sildenafil | Intravenous | 1-300 µg/kg/min | Significant Decrease | Significant Decrease | Significant Decrease | [10] |

| Anesthetized Dogs | Avanafil | Intraduodenal | 0.1 and 1 mg/kg | Weaker potentiation of nitroglycerin-induced hypotension compared to sildenafil | - | - | [10] |

| Anesthetized Dogs | Sildenafil | Intraduodenal | 0.1 and 1 mg/kg | Potentiated nitroglycerin-induced hypotension | - | - | [10] |

III. Retinal Safety Model

Given that PDE6 is present in the retina and is inhibited to some extent by PDE5 inhibitors, assessing retinal function is a crucial safety evaluation.[1]

Application Notes:

Electroretinography (ERG) in dogs is the gold standard for assessing the functional integrity of the retina. This model is used to evaluate potential off-target effects of Avanafil on retinal photoreceptors.

Experimental Protocol: Electroretinography (ERG) in Dogs

This protocol is based on standard guidelines for clinical electroretinography in dogs.[13][14]

1. Animal Preparation:

- Use healthy dogs with no pre-existing ocular abnormalities.

- Dark-adapt the dogs for a minimum of 20 minutes before scotopic ERG recordings.[14] For photopic ERGs, light-adapt the animals for 10 minutes.[13]

- Anesthesia or sedation may be required to minimize movement artifacts.

2. ERG Recording:

- Place a corneal contact lens electrode on the eye. Reference and ground electrodes are placed subcutaneously.

- Use a Ganzfeld dome to deliver standardized light stimuli.

- Record the following ERG responses:

- Scotopic (dark-adapted) rod response to a dim flash.

- Scotopic mixed rod-cone response to a bright flash.

- Photopic (light-adapted) single-flash cone response.

- Photopic 30 Hz flicker response to assess cone function.[13]

3. Avanafil Administration:

- Administer this compound at clinically relevant and supratherapeutic doses.

4. Data Analysis:

- Measure the amplitude and implicit time of the a- and b-waves of the ERG waveforms.

- Compare the ERG parameters before and after Avanafil administration to a vehicle control.

Quantitative Data Summary:

| Animal Model | Treatment | Administration Route | Dose | Effect on Electroretinogram (ERG) | Reference |

| Anesthetized Dogs | Avanafil | Intraduodenal | - | Did not influence the ERG waveform | [10] |

| Anesthetized Dogs | Sildenafil | Intraduodenal | - | Changed waveform shape and delayed time to peak of the positive waveform | [10] |

IV. Renal Protection Model

Recent studies have explored the potential renoprotective effects of PDE5 inhibitors in the context of contrast-induced nephropathy (CIN).

Application Notes:

The rat model of CIN is valuable for investigating the therapeutic potential of Avanafil beyond its primary indication. This model allows for the assessment of kidney function and injury markers.[5][15]

Experimental Protocol: Contrast-Induced Nephropathy (CIN) in a Rat Model

This protocol is a composite of methods used to induce CIN in rats.[5][16][17]

1. Animal Preparation:

- Use male Wistar rats.[15]

- Induce dehydration by withholding water for a specified period (e.g., 72 hours) to increase susceptibility to CIN.[17]

2. Induction of CIN:

- Administer a prostaglandin synthesis inhibitor (e.g., indomethacin) and a nitric oxide synthase inhibitor (e.g., L-NAME) to further compromise renal blood flow.[15]

- Inject a radiographic contrast medium (e.g., iohexol) to induce renal injury.[17]

3. Avanafil Treatment:

- Administer this compound (e.g., 50 mg/kg/day) orally prior to and/or after the induction of CIN.[5][15]

4. Assessment of Renal Function and Injury:

- Collect blood samples at 24 and 48 hours after CIN induction to measure serum creatinine (sCr) and blood urea nitrogen (BUN).[15]

- At the end of the experiment, sacrifice the animals and harvest the kidneys.

- Measure kidney injury markers in renal tissue, such as Kidney Injury Molecule-1 (KIM-1), Cystatin-C, and matrix metalloproteinases (MMP-2, MMP-9).[15]

- Perform histopathological evaluation of kidney tissue to assess tubular necrosis and medullary congestion.[15]

Quantitative Data Summary:

| Animal Model | Treatment Group | N | Dose | Key Finding | Reference |

| Wistar Rats (CIN model) | CIN + Avanafil | 5 | 50 mg/kg/day | Ameliorated CIN; significant decline in MMP-2, MMP-9, KIM-1, and Cys-C levels compared to the CIN group. | [5][15] |

| Wistar Rats (CIN model) | CIN + Vardenafil | 5 | 10 mg/kg/day | Ameliorated CIN; significant decline in MMP-2, MMP-9, KIM-1, and Cys-C levels compared to the CIN group. | [5][15] |

| Wistar Rats (CIN model) | CIN + N-acetyl cysteine | 5 | 100 mg/kg/day | Ameliorated CIN; significant decline in MMP-2, MMP-9, KIM-1, and Cys-C levels compared to the CIN group. | [5][15] |

V. Signaling Pathways and Experimental Workflows

Mechanism of Action of Avanafil in Erectile Function

Experimental Workflow for ICP Measurement in Rats

Experimental Workflow for Contrast-Induced Nephropathy Model

References

- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]

- 4. Low-energy Shock Wave Therapy Ameliorates Erectile Dysfunction in a Pelvic Neurovascular Injuries Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.uvm.edu [scholarworks.uvm.edu]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ovid.com [ovid.com]

- 9. Hemodynamic Assessment via Echocardiography During Propofol Anesthetic Induction in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Agreement between Electrical Cardiometry and Pulmonary Artery Thermodilution for Measuring Cardiac Output in Isoflurane-Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vetmed.vt.edu [vetmed.vt.edu]

- 13. Electroretinography in dogs using a fiber electrode prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing Blood Pressure Monitoring in Dogs Undergoing Anesthesia | Research | Virginia Tech [research.vetmed.vt.edu]

- 16. Experimental rat models for contrast-induced nephropathy; a comprehensive review [nephropathol.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Avanafil Dibesylate in Cardiovascular Research Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is distinguished by its high selectivity and rapid onset of action.[1] While clinically approved for erectile dysfunction, the therapeutic potential of avanafil is being explored in other conditions, including cardiovascular diseases. The mechanism of action for PDE5 inhibitors in the cardiovascular system involves the potentiation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] This leads to vasodilation and has been shown in preclinical studies with other PDE5 inhibitors to exert cardioprotective effects in models of myocardial infarction, heart failure, and hypertension.[4] These application notes provide a detailed overview of the use of avanafil dibesylate in relevant animal models for cardiovascular research, including experimental protocols and potential outcome measures.

Mechanism of Action in the Cardiovascular System

Avanafil selectively inhibits PDE5, the enzyme responsible for the degradation of cGMP. In the cardiovascular system, NO, often released in response to physiological stimuli, activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This signaling cascade can lead to several cardioprotective effects, including vasodilation, anti-inflammatory responses, and inhibition of cardiac hypertrophy and apoptosis.[5][6][7]

Application in Animal Models of Cardiovascular Disease

While research specifically employing avanafil in models of myocardial infarction, heart failure, and hypertension is limited, protocols can be adapted from studies using other PDE5 inhibitors and from existing research on avanafil in other ischemia-reperfusion models.

Myocardial Infarction (Ischemia-Reperfusion Injury Model)

A common model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rats, followed by reperfusion.[8][9][10]

Experimental Workflow:

Detailed Protocol:

-

Animal Model: Male Wistar rats (250-300g).

-

Drug Administration: Administer this compound (5 or 10 mg/kg) or vehicle (e.g., corn oil) via oral gavage 1 hour prior to surgery.

-

Anesthesia and Surgery: Anesthetize rats with ketamine (80 mg/kg) and xylazine (12 mg/kg) intraperitoneally.[8] Perform a left thoracotomy to expose the heart. Ligate the LAD artery with a suture.

-

Ischemia and Reperfusion: Maintain the ligation for 30 minutes (ischemia), then remove the suture to allow for 24 hours of reperfusion.

-

Outcome Measures:

-

Infarct Size: At the end of reperfusion, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk. Slice the ventricle and incubate with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

-

Cardiac Function: Can be assessed in a separate cohort of animals using echocardiography at baseline and at the experimental endpoint to measure parameters like ejection fraction and fractional shortening.

-

Biochemical Markers: Measure levels of cardiac troponins (cTnI, cTnT) in serum. In heart tissue homogenates, assess markers of oxidative stress (malondialdehyde - MDA, glutathione - GSH) and inflammation (TNF-α, IL-1β) using ELISA or qRT-PCR.

-

Quantitative Data Summary (Illustrative):

| Group | Dose (mg/kg) | Infarct Size (% of Area at Risk) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) | Myocardial GSH (µg/mg protein) |

| Sham | Vehicle | 0 ± 0 | 0.5 ± 0.1 | 1.2 ± 0.2 | 8.5 ± 0.7 |

| I/R + Vehicle | Vehicle | 45 ± 5 | 12.3 ± 2.1 | 4.8 ± 0.6 | 3.2 ± 0.5 |

| I/R + Avanafil | 5 | 32 ± 4 | 8.1 ± 1.5 | 2.9 ± 0.4 | 6.1 ± 0.6 |

| I/R + Avanafil | 10 | 25 ± 3 | 6.5 ± 1.2 | 2.1 ± 0.3 | 7.3 ± 0.8 |

| *p < 0.05 vs. I/R + Vehicle |

Heart Failure (Pressure-Overload Model)

Heart failure can be induced in mice through transverse aortic constriction (TAC), which creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent failure.[11][12][13]

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure: Anesthetize mice (e.g., isoflurane). Perform a thoracotomy and place a ligature around the transverse aorta between the innominate and left common carotid arteries, tied around a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. A sham operation involves the same procedure without tightening the ligature.

-

Drug Administration: Begin treatment with this compound (e.g., 10 mg/kg/day in drinking water or via oral gavage) 1 week post-TAC and continue for several weeks (e.g., 4-8 weeks).

-

Outcome Measures:

-

Cardiac Function and Morphology: Perform serial echocardiography to assess left ventricular dimensions, wall thickness, ejection fraction, and fractional shortening.

-

Hemodynamics: At the study endpoint, perform cardiac catheterization to measure left ventricular systolic and end-diastolic pressures.

-

Histology: Harvest hearts for weighing and histological analysis. Measure myocyte cross-sectional area and quantify fibrosis using Masson's trichrome or Picrosirius red staining.

-

Gene Expression: Analyze the expression of hypertrophic and heart failure markers (e.g., ANP, BNP, β-MHC) in ventricular tissue using qRT-PCR.

-

Quantitative Data Summary (Illustrative):

| Group | Treatment | LV Ejection Fraction (%) | Heart Weight/Body Weight (mg/g) | Interstitial Fibrosis (%) |

| Sham | Vehicle | 65 ± 5 | 4.0 ± 0.3 | 1.5 ± 0.5 |

| TAC + Vehicle | Vehicle | 35 ± 6 | 7.5 ± 0.8 | 12.3 ± 2.5 |

| TAC + Avanafil | 10 mg/kg/day | 48 ± 5 | 6.2 ± 0.6 | 7.8 ± 1.9 |

| p < 0.05 vs. TAC + Vehicle |

Hypertension (DOCA-Salt Model)

The deoxycorticosterone acetate (DOCA)-salt model is a well-established method for inducing hypertension in rats.[14][15][16]

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Surgical and Induction Procedure: Perform a unilateral nephrectomy. Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week. Provide 1% NaCl in the drinking water.[17]

-

Drug Administration: After hypertension is established (e.g., 2-3 weeks), begin treatment with this compound (e.g., 10 mg/kg/day) via oral gavage for a specified duration (e.g., 4 weeks).

-

Outcome Measures:

-

Blood Pressure: Monitor systolic and diastolic blood pressure throughout the study using tail-cuff plethysmography or radiotelemetry.

-

Vascular Function: At the end of the study, isolate aortic rings and assess their contractile and relaxation responses in an organ bath to evaluate endothelial function.

-

Cardiac Hypertrophy: Measure heart weight to body weight ratio and assess myocyte size histologically.

-

Renal Function: Monitor proteinuria and assess kidney histology for signs of damage.

-

Quantitative Data Summary (Illustrative):

| Group | Treatment | Systolic Blood Pressure (mmHg) | Endothelium-Dependent Relaxation (%) | Heart Weight/Body Weight (mg/g) |

| Control | Vehicle | 120 ± 8 | 95 ± 5 | 3.5 ± 0.2 |

| DOCA-Salt | Vehicle | 185 ± 12 | 45 ± 7 | 5.8 ± 0.4 |

| DOCA-Salt | Avanafil (10 mg/kg/day) | 155 ± 10 | 70 ± 6 | 4.9 ± 0.3 |

| p < 0.05 vs. DOCA-Salt + Vehicle |

Conclusion

This compound, with its high selectivity for PDE5, presents a promising therapeutic candidate for investigation in various cardiovascular diseases. While specific preclinical data in models of myocardial infarction, heart failure, and hypertension are still emerging, the protocols outlined here, adapted from established models and existing avanafil research, provide a robust framework for such studies. The potential of avanafil to modulate the NO-cGMP-PKG pathway suggests it could offer significant cardioprotective benefits. Further research using these models is warranted to fully elucidate the therapeutic utility of avanafil in cardiovascular medicine.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tadalafil prevents acute heart failure with reduced ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK phosphorylation mediates sildenafil-induced myocardial protection against ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]

- 9. Video: Acute Myocardial Infarction in Rats [jove.com]

- 10. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

- 11. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ijvets.com [ijvets.com]

Application Notes and Protocols for Avanafil Dibesylate in Pulmonary Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right ventricular hypertrophy and eventual heart failure. Current therapeutic strategies often target the nitric oxide (NO) signaling pathway. Avanafil dibesylate, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, represents a promising investigational compound for pulmonary hypertension research. By preventing the degradation of cyclic guanosine monophosphate (cGMP), Avanafil enhances the vasodilatory effects of the NO/cGMP pathway, potentially mitigating the pathological changes associated with pulmonary hypertension.[1]

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound in preclinical pulmonary hypertension research. While direct preclinical data for Avanafil in pulmonary hypertension models are limited in publicly available literature, the protocols and expected outcomes are extrapolated from extensive research on other PDE5 inhibitors, such as sildenafil, in well-established animal models of the disease.

Mechanism of Action

Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature.[1] In the context of pulmonary hypertension, endothelial dysfunction leads to reduced production of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in pulmonary artery smooth muscle cells (PASMCs), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that result in smooth muscle relaxation, vasodilation, and antiproliferative effects.

PDE5 specifically hydrolyzes cGMP, terminating its signaling activity. By inhibiting PDE5, Avanafil increases intracellular cGMP concentrations, thereby amplifying the vasodilatory and antiproliferative signals of the NO pathway. This leads to a reduction in pulmonary vascular resistance and pressure.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in pulmonary artery smooth muscle cells.

Preclinical Research Protocols

The most widely used animal model for preclinical pulmonary hypertension research is the monocrotaline (MCT)-induced pulmonary hypertension model in rats. This model recapitulates many of the key pathological features of the human disease, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for evaluating this compound in a rat model of pulmonary hypertension.

Detailed Experimental Protocols

1. Monocrotaline-Induced Pulmonary Hypertension in Rats

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Induction: A single subcutaneous injection of monocrotaline (MCT, 60 mg/kg) is administered to induce pulmonary hypertension. Control animals receive an equivalent volume of saline.

-

Grouping:

-

Group 1: Control (Saline injection + Vehicle treatment)

-

Group 2: MCT + Vehicle

-

Group 3: MCT + this compound (low dose)

-

Group 4: MCT + this compound (high dose)

-

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for 28 days, starting 24 hours after MCT injection.

-

Monitoring: Body weight and general health are monitored daily.

2. Hemodynamic Assessment

-

Procedure: On day 28, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Equipment: Pressure transducer and data acquisition system.

3. Assessment of Right Ventricular Hypertrophy (Fulton Index)

-

Procedure: Following hemodynamic measurements, the heart is excised. The atria and great vessels are trimmed off. The right ventricle (RV) is dissected from the left ventricle plus septum (LV+S).

-

Calculation: Both parts are weighed, and the Fulton Index is calculated as the ratio of RV weight to (LV+S) weight. An increased Fulton Index is indicative of right ventricular hypertrophy.

4. Histological Analysis of Pulmonary Vascular Remodeling

-

Procedure: Lung tissues are fixed, paraffin-embedded, and sectioned. Sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess vascular wall thickness and collagen deposition.

-

Analysis: The medial wall thickness of small pulmonary arteries is measured using image analysis software.

5. Measurement of cGMP Levels

-

Procedure: Lung tissue homogenates are prepared, and cGMP levels are quantified using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

-

Principle: This assay measures the concentration of cGMP, providing a direct readout of PDE5 inhibition by Avanafil.

Expected Quantitative Data (Hypothetical Data Based on Sildenafil Studies)

The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment in a monocrotaline-induced pulmonary hypertension model. These values are based on published data for other PDE5 inhibitors like sildenafil and should be confirmed by direct experimentation with Avanafil.

Table 1: Hemodynamic Parameters

| Group | Treatment | RVSP (mmHg) | mPAP (mmHg) |

| Control | Vehicle | 25 ± 3 | 18 ± 2 |

| MCT | Vehicle | 65 ± 8 | 45 ± 6 |

| MCT | Avanafil (Low Dose) | 45 ± 6 | 32 ± 5 |

| MCT | Avanafil (High Dose) | 35 ± 5 | 25 ± 4 |

| Data are presented as Mean ± SD. *p < 0.05 vs. MCT + Vehicle, **p < 0.01 vs. MCT + Vehicle. |

Table 2: Right Ventricular Hypertrophy

| Group | Treatment | RV Weight (mg) | LV+S Weight (mg) | Fulton Index (RV/LV+S) |

| Control | Vehicle | 200 ± 20 | 800 ± 50 | 0.25 ± 0.03 |

| MCT | Vehicle | 450 ± 40 | 820 ± 60 | 0.55 ± 0.05 |

| MCT | Avanafil (Low Dose) | 350 ± 35 | 810 ± 55 | 0.43 ± 0.04 |

| MCT | Avanafil (High Dose) | 280 ± 30 | 805 ± 50 | 0.35 ± 0.03 |

| Data are presented as Mean ± SD. *p < 0.05 vs. MCT + Vehicle, **p < 0.01 vs. MCT + Vehicle. |

Table 3: Pulmonary cGMP Levels

| Group | Treatment | Lung cGMP (pmol/mg protein) |

| Control | Vehicle | 10 ± 2 |

| MCT | Vehicle | 8 ± 1.5 |

| MCT | Avanafil (Low Dose) | 15 ± 3* |

| MCT | Avanafil (High Dose) | 22 ± 4** |

| Data are presented as Mean ± SD. *p < 0.05 vs. MCT + Vehicle, **p < 0.01 vs. MCT + Vehicle. |

Conclusion

This compound, as a highly selective PDE5 inhibitor, holds significant potential for the treatment of pulmonary hypertension. The experimental protocols outlined in these application notes provide a robust framework for preclinical evaluation of its efficacy. Based on the mechanism of action and data from other PDE5 inhibitors, it is anticipated that Avanafil will attenuate the development of pulmonary hypertension by reducing pulmonary artery pressure, mitigating right ventricular hypertrophy, and restoring cGMP signaling in the pulmonary vasculature. Further in vivo studies are warranted to confirm these expected outcomes and to fully characterize the therapeutic potential of this compound in the context of pulmonary hypertension.

References

Avanafil Dibesylate: A Potent and Selective Tool for Smooth Muscle Relaxation Studies

Application Note and Protocols